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Compound of Interest

Compound Name: 4-(methoxymethoxy)benzoic Acid

Cat. No.: B3022580 Get Quote

An In-Depth Technical Guide to 4-(Methoxymethoxy)benzoic Acid: Synthesis, Applications,

and Experimental Protocols

Introduction
4-(Methoxymethoxy)benzoic acid is a valuable carboxylic acid derivative that serves as a

crucial building block and intermediate in modern organic synthesis. Its utility primarily lies in its

role as a protected form of 4-hydroxybenzoic acid, a common structural motif in many

biologically active compounds. The introduction of the methoxymethyl (MOM) ether protecting

group on the phenolic hydroxyl function allows for a wide range of chemical transformations to

be performed on other parts of the molecule without unintended interference from the acidic

phenol. This guide provides a comprehensive overview of the nomenclature, properties,

synthesis, and applications of 4-(methoxymethoxy)benzoic acid, with a focus on detailed

experimental protocols and mechanistic insights relevant to researchers, scientists, and

professionals in drug development.

Nomenclature and Chemical Identifiers
A clear and unambiguous identification of chemical compounds is paramount in scientific

research and development. 4-(Methoxymethoxy)benzoic acid is known by several alternative

names and is registered under various chemical identifiers.

Systematic and Common Names:
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IUPAC Name: 4-(methoxymethoxy)benzoic acid[1]

Synonyms: Benzoic acid, 4-(methoxymethoxy)-; 4-(MethoxyMethoxy)benzoicacid[1]

Chemical Identifiers:

Identifier Value Source

CAS Number 25458-44-0 [1]

PubChem CID 11252351 [1]

EC Number 891-277-4 [1]

DSSTox Substance ID DTXSID00460120 [1]

InChI

InChI=1S/C9H10O4/c1-12-6-

13-8-4-2-7(3-5-8)9(10)11/h2-

5H,6H2,1H3,(H,10,11)

[1]

InChIKey
XIFRBTZCMICRPL-

UHFFFAOYSA-N
[1]

SMILES
COCOC1=CC=C(C=C1)C(=O)

O
[1]

Physicochemical Properties
The physical and chemical properties of 4-(methoxymethoxy)benzoic acid are essential for

its handling, storage, and application in chemical reactions.

Property Value

Molecular Formula C₉H₁₀O₄

Molecular Weight 182.17 g/mol

Appearance White solid (as per synthesis protocols)

Exact Mass 182.05790880 Da[1]
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Synthesis of 4-(Methoxymethoxy)benzoic Acid
The most common and direct route to 4-(methoxymethoxy)benzoic acid is through the

protection of the phenolic hydroxyl group of 4-hydroxybenzoic acid. This is typically achieved

by reacting it with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic

base.

Synthetic Workflow

4-Hydroxybenzoic Acid
Chloromethyl methyl ether (MOM-Cl)

Diisopropylethylamine (DIPEA)
Dichloromethane (DCM)

Protection 4-(methoxymethoxy)benzoic acid

Click to download full resolution via product page

Caption: Synthetic pathway for 4-(methoxymethoxy)benzoic acid.

Detailed Experimental Protocol
The following protocol is adapted from a documented synthesis procedure[2].

Materials:

4-Hydroxybenzoic acid

Dichloromethane (DCM)

Diisopropylethylamine (DIPEA)

Chloromethyl methyl ether (MOM-Cl)

Methanol

4 M Aqueous potassium hydroxide (KOH)

4 M Hydrochloric acid (HCl)
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Ethyl acetate

Saturated brine

Anhydrous sodium sulfate

Procedure:

Suspend 4-hydroxybenzoic acid (e.g., 2.00 g, 14.5 mmol) in dichloromethane (50 mL) in a

round-bottom flask equipped with a magnetic stirrer.

Cool the suspension in an ice bath.

Sequentially add diisopropylethylamine (10.1 mL, 57.9 mmol) and chloromethyl methyl ether

(2.20 mL, 29.0 mmol) to the cooled suspension.

Allow the reaction mixture to gradually warm to room temperature and stir for 2.5 hours.

Cool the mixture again in an ice bath and add an additional portion of chloromethyl methyl

ether (1.10 mL, 14.5 mmol).

Stir the reaction at room temperature for an additional 17 hours.

Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced

pressure to remove the solvent.

To the residue, add methanol (50 mL) and 4 M aqueous potassium hydroxide (50 mL) and

stir at room temperature for 3 hours to hydrolyze any ester byproducts.

Concentrate the mixture again under reduced pressure to remove the methanol.

Acidify the residue with 4 M hydrochloric acid, then dilute with water.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic phases with saturated brine and dry over anhydrous sodium

sulfate.
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Concentrate the organic phase under reduced pressure to yield 4-
(methoxymethoxy)benzoic acid as a white solid[2].

Mechanistic Insights
The protection of the phenolic hydroxyl group with MOM-Cl proceeds via a nucleophilic

substitution reaction. The base, DIPEA, deprotonates the acidic phenolic proton, forming a

phenoxide which then acts as a nucleophile, attacking the electrophilic methylene carbon of

MOM-Cl.

Step 1: Deprotonation

Step 2: Nucleophilic Attack

Ar-OH

Ar-O⁻

B:

Ar-O⁻

BH⁺

CH₃-O-CH₂-Cl
SN2

Ar-O-CH₂-O-CH₃ Cl⁻
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Click to download full resolution via product page

Caption: Mechanism of MOM protection of a phenol.

Applications in Research and Drug Development
The primary application of 4-(methoxymethoxy)benzoic acid is as a protected building block

in multi-step organic synthesis. The MOM group is stable to a variety of reaction conditions that

are incompatible with a free phenolic hydroxyl group, such as reactions involving strong bases,

organometallics, and certain reducing and oxidizing agents[3].

This stability makes it an invaluable tool in the synthesis of complex molecules, including active

pharmaceutical ingredients (APIs). While specific examples of blockbuster drugs synthesized

using 4-(methoxymethoxy)benzoic acid are not readily available in the public domain, its

utility as a protected form of a common biaryl precursor is well-established in medicinal

chemistry programs aimed at developing new therapeutic agents[4][5]. For instance, benzoic

acid derivatives are key components in the synthesis of anti-inflammatory drugs, analgesics,

and cardiovascular agents[4][6].

Deprotection Strategies
The removal of the MOM protecting group is a critical step to unveil the free hydroxyl group in

the final stages of a synthesis. The most common method for MOM deprotection is acid-

catalyzed hydrolysis[3][7].

Mechanism of Acid-Catalyzed Deprotection
The deprotection mechanism involves the protonation of the ether oxygen, followed by the

elimination of methanol to form a resonance-stabilized oxonium ion. This intermediate is then

attacked by water to regenerate the alcohol and release formaldehyde[3].
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Caption: Acid-catalyzed deprotection of a MOM ether.
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Comparison of Deprotection Methods
A variety of acidic reagents can be employed for the cleavage of MOM ethers. The choice of

reagent depends on the sensitivity of other functional groups present in the molecule[3].

Reagent(s) Solvent(s) Temperature
Typical
Reaction Time

Reference

HCl H₂O, MeOH
Room

Temperature
3 days [3]

HBr CH₂Cl₂ 0 °C 2 hours [3]

Trifluoroacetic

acid (TFA)
CH₂Cl₂

Room

Temperature
12 hours

ZnBr₂ / n-PrSH CH₂Cl₂
Room

Temperature
< 10 minutes [8]

Solid Acid

Catalyst (Wells-

Dawson)

Dichloroethane Reflux < 1 hour [9]

Representative Deprotection Protocol
This protocol is a general procedure for the acid-catalyzed deprotection of MOM ethers.

Materials:

MOM-protected compound (e.g., 4-(methoxymethoxy)benzoic acid)

Methanol (MeOH)

Concentrated Hydrochloric Acid (HCl)

Ethyl acetate

Saturated sodium bicarbonate solution

Brine
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Anhydrous magnesium sulfate

Procedure:

Dissolve the MOM-protected compound in methanol.

Add a catalytic amount of concentrated hydrochloric acid.

Stir the reaction at room temperature and monitor its progress by TLC.

Once the reaction is complete, neutralize the acid with a saturated solution of sodium

bicarbonate.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the deprotected product.

Spectroscopic Characterization
The structural elucidation of 4-(methoxymethoxy)benzoic acid and its reaction products relies

on standard spectroscopic techniques.

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons (a pair of doublets in the range of 7.0-8.0 ppm), a singlet for the two

protons of the -O-CH₂-O- group at approximately 5.26 ppm, and a singlet for the three

protons of the methoxy group (-O-CH₃) at around 3.37 ppm. The acidic proton of the

carboxylic acid will appear as a broad singlet at a downfield shift, typically above 12 ppm[2].

Mass Spectrometry (ESI-MS): In negative ion mode, the ESI mass spectrum is expected to

show a peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 181[2].

Conclusion
4-(Methoxymethoxy)benzoic acid is a synthetically versatile and important intermediate for

organic chemists, particularly those engaged in the synthesis of complex molecules for
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pharmaceutical and materials science applications. Its straightforward synthesis via the

protection of 4-hydroxybenzoic acid, coupled with the robust nature of the MOM protecting

group and the various methods available for its selective removal, makes it an indispensable

tool. This guide has provided a detailed overview of its properties, synthesis, and applications,

along with practical experimental protocols and mechanistic insights to aid researchers in its

effective utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-(methoxymethoxy)benzoic Acid | C9H10O4 | CID 11252351 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 4-(MethoxyMethoxy)benzoicacid synthesis - chemicalbook [chemicalbook.com]

3. benchchem.com [benchchem.com]

4. srinichem.com [srinichem.com]

5. Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-
ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

8. researchgate.net [researchgate.net]

9. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with
Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [alternative names for 4-(methoxymethoxy)benzoic
acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3022580#alternative-names-for-4-methoxymethoxy-
benzoic-acid]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b3022580?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/11252351
https://pubchem.ncbi.nlm.nih.gov/compound/11252351
https://www.chemicalbook.com/synthesis/4-methoxymethoxy-benzoicacid.htm
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Deprotection_Strategies_for_Methoxymethyl_MOM_Ethers.pdf
https://www.srinichem.com/the-role-of-3-methoxy-4-methylbenzoic-acid-cas-7151-68-0-as-a-pharmaceutical-intermediate/
https://pubmed.ncbi.nlm.nih.gov/10858604/
https://pubmed.ncbi.nlm.nih.gov/10858604/
https://www.mdpi.com/1420-3049/15/6/4261
https://en.wikipedia.org/wiki/Methoxymethyl_ether
https://www.researchgate.net/publication/239176172_A_facile_method_for_the_rapid_and_selective_deprotection_of_methoxymethyl_MOM_ethers
https://pmc.ncbi.nlm.nih.gov/articles/PMC6236414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6236414/
https://www.benchchem.com/product/b3022580#alternative-names-for-4-methoxymethoxy-benzoic-acid
https://www.benchchem.com/product/b3022580#alternative-names-for-4-methoxymethoxy-benzoic-acid
https://www.benchchem.com/product/b3022580#alternative-names-for-4-methoxymethoxy-benzoic-acid
https://www.benchchem.com/product/b3022580#alternative-names-for-4-methoxymethoxy-benzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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